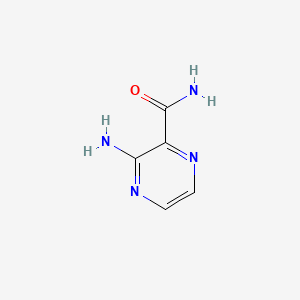
Acetryptine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Acetryptin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener Indolderivate und Tryptaminanaloga verwendet.
Industrie: Potenzielle Anwendungen bei der Entwicklung von Pharmazeutika und Agrochemikalien.
5. Wirkmechanismus
Acetryptin übt seine Wirkungen hauptsächlich durch seine Interaktion mit Serotoninrezeptoren aus. Es wurde festgestellt, dass es mit hoher Affinität an die 5-HT1A- und 5-HT1D-Rezeptoren bindet . Zusätzlich kann Acetryptin als Monoaminooxidase-Inhibitor (MAOI) wirken, insbesondere das Enzym MAO-A inhibieren . Diese Hemmung führt zu erhöhten Spiegeln von Monoaminen wie Serotonin, Noradrenalin und Dopamin im Gehirn, was zu seinen potenziellen therapeutischen Wirkungen beiträgt.
Ähnliche Verbindungen:
Serotonin (5-Hydroxytryptamin): Strukturell ähnlich wie Acetryptin, ist Serotonin ein wichtiger Neurotransmitter, der an der Stimmungsregulation beteiligt ist.
5-Methoxytryptamin: Ein weiteres Tryptamin-Derivat mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen pharmakologischen Eigenschaften.
5-Carboxamidotryptamin: Ein Tryptamin-Analog mit unterschiedlichen Rezeptorbindungsprofilen.
Einzigartigkeit von Acetryptin: Die Einzigartigkeit von Acetryptin liegt in seiner spezifischen Acetylgruppe an der 5-Position des Indolrings, die es von anderen Tryptamin-Derivaten unterscheidet. Diese strukturelle Modifikation beeinflusst seine Bindungsaffinität an Serotoninrezeptoren und sein Potenzial als MAOI, was es zu einer Verbindung von Interesse sowohl in der pharmakologischen als auch in der biochemischen Forschung macht .
Wirkmechanismus
The binding of Acetryptine to serotonin receptors does not seem to have been well-investigated, although it was assessed at the 5-HT1A and 5-HT1D receptors and found to bind to them with high affinity . The drug may also act as a monoamine oxidase inhibitor (MAOI); specifically, as an inhibitor of MAO-A .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetryptine can be synthesized through the acetylation of tryptamine. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Acetryptin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Acetryptin kann oxidiert werden, um entsprechende Indolderivate zu bilden.
Reduktion: Reduktionsreaktionen können Acetryptin in seine Aminderivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten und zu verschiedenen substituierten Produkten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitrierungsmittel (Salpetersäure) werden unter sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte:
Oxidation: Indolderivate mit funktionellen Gruppen wie Carbonsäuren oder Aldehyden.
Reduktion: Aminderivate von Acetryptin.
Substitution: Halogenierte oder nitrierte Indolverbindungen.
Vergleich Mit ähnlichen Verbindungen
Serotonin (5-hydroxytryptamine): Structurally similar to acetryptine, serotonin is a key neurotransmitter involved in mood regulation.
5-Methoxytryptamine: Another tryptamine derivative with similar structural features but different pharmacological properties.
5-Carboxamidotryptamine: A tryptamine analog with distinct receptor binding profiles.
Uniqueness of this compound: this compound’s uniqueness lies in its specific acetyl group at the 5-position of the indole ring, which differentiates it from other tryptamine derivatives. This structural modification influences its binding affinity to serotonin receptors and its potential as an MAOI, making it a compound of interest in both pharmacological and biochemical research .
Eigenschaften
IUPAC Name |
1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(15)9-2-3-12-11(6-9)10(4-5-13)7-14-12/h2-3,6-7,14H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUGYAOLAMRLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189015 | |
| Record name | Acetryptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3551-18-6 | |
| Record name | 1-[3-(2-Aminoethyl)-1H-indol-5-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3551-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetryptine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003551186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetryptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETRYPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VWZ34G5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)




![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)








